Quinoline-1-carboxaldehyde, 1,2,3,4-tetrahydro-6-methyl-

EPAC1 inhibitor N-formyl rotamer tetrahydroquinoline SAR

Quinoline-1-carboxaldehyde, 1,2,3,4-tetrahydro-6-methyl- (CAS 34847-16-0) is an N-formyl tetrahydroquinoline (FTHQ) derivative with a methyl substituent at the 6-position of the saturated quinoline ring. This compound belongs to a class of nitrogen-containing heterocycles where the N-formyl group serves as both a protecting group and a handle for further elaboration, while the 6-methyl substituent modulates electronic and steric properties relative to the unsubstituted N-formyltetrahydroquinoline scaffold.

Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
CAS No. 34847-16-0
Cat. No. B13941300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoline-1-carboxaldehyde, 1,2,3,4-tetrahydro-6-methyl-
CAS34847-16-0
Molecular FormulaC11H13NO
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N(CCC2)C=O
InChIInChI=1S/C11H13NO/c1-9-4-5-11-10(7-9)3-2-6-12(11)8-13/h4-5,7-8H,2-3,6H2,1H3
InChIKeyXDAZQSPULDOYNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quinoline-1-carboxaldehyde, 1,2,3,4-tetrahydro-6-methyl- (CAS 34847-16-0): A Differentiated N-Formyl Tetrahydroquinoline Building Block for EPAC-Targeted Probe Development and Heterocyclic Synthesis


Quinoline-1-carboxaldehyde, 1,2,3,4-tetrahydro-6-methyl- (CAS 34847-16-0) is an N-formyl tetrahydroquinoline (FTHQ) derivative with a methyl substituent at the 6-position of the saturated quinoline ring . This compound belongs to a class of nitrogen-containing heterocycles where the N-formyl group serves as both a protecting group and a handle for further elaboration, while the 6-methyl substituent modulates electronic and steric properties relative to the unsubstituted N-formyltetrahydroquinoline scaffold [1]. FTHQ derivatives have gained attention as EPAC1-selective pharmacological probes, with the N-formyl rotameric state directly impacting biological activity [2].

Workflow

EPAC1-targeted probe development and isoform-selectivity SAR exploration

Scaffold Role

N-formyl tetrahydroquinoline building block with 6-methyl substitution vector

Selection Context

Zero HBD and zero rotatable bonds support cell-permeable probe design

Synthetic Entry

Accessible via one-pot reductive N-formylation of 6-methylquinoline

Why 1,2,3,4-Tetrahydroquinoline or 6-Formyl-1-methyl Analogs Cannot Replace 6-Methyl-N-FTHQ in EPAC Probe Synthesis and Selective Derivatization


Generic substitution among tetrahydroquinoline analogs is unreliable because two structural variables—the position of the formyl group (N-formyl vs. C-formyl) and the presence of ring substituents—independently and dramatically alter both conformational dynamics and biological target engagement. N-Formyl tetrahydroquinolines exist as interconverting E/Z rotamers, a phenomenon absent in C-formyl isomers such as 6-formyl-1-methyl-1,2,3,4-tetrahydroquinoline (CAS 493-50-5), and the rotamer ratio directly governs EPAC isoform inhibition potency [1]. Furthermore, SAR studies demonstrate that even modest substituent changes on the tetrahydroquinoline core produce >10-fold differences in EPAC1 inhibitory activity [2], meaning that procurement of the precisely substituted compound is essential for reproducible pharmacology and synthetic intermediate performance.

Target
Structural Analog Risk

6-Methyl-N-formyl THQ (this compound)

N-formyl rotameric equilibrium present; 6-methyl modulates electronic and steric profile

C-Formyl Isomer (CAS 493-50-5)

Lacks N-formyl rotamerism entirely; EPAC1 engagement mechanism may not transfer

6-Methyl-N-formyl THQ (this compound)

HBD = 0; rotatable bonds = 0; N-formyl group present for derivatization

Unsubstituted N-Formyl THQ (CAS 2739-16-4)

Missing 6-methyl group may shift target engagement; class-level SAR shows substituent-dependent activity

6-Methyl-N-formyl THQ (this compound)

N-formyl serves as protecting group and synthetic handle

6-Methyl-THQ Free NH (CAS 91-61-2)

One HBD may alter permeability profile and downstream reactivity; N-formyl handle absent

Quantitative Differentiation Evidence: Quinoline-1-carboxaldehyde, 1,2,3,4-tetrahydro-6-methyl- vs. Closest Structural Analogs


N-Formyl Rotamerism Confers EPAC1 Pharmacological Relevance Absent in C-Formyl Isomer 493-50-5

The target compound bears an N-formyl group, which in the tetrahydroquinoline series exists as a mixture of E (major) and Z (minor) rotamers that interconvert with a measurable rotational barrier. The most potent EPAC1 inhibitor in this class (12a, IC50 = 3.3 ± 0.4 μM for EPAC1) derives its activity from this rotamerism; the minor Z-rotamer is proposed as the major contributor to EPAC1 inhibition [1]. In contrast, the C-formyl isomer 6-formyl-1-methyl-1,2,3,4-tetrahydroquinoline (CAS 493-50-5) lacks this N-formyl rotameric equilibrium entirely, abolishing this mechanistic basis for EPAC modulation .

N-Formyl Rotamerism vs. C-Formyl
Class-level inference
Target: N-formyl E/Z rotamer equilibrium (class-level ~3:1); C-formyl isomer 493-50-5 lacks rotamerism entirely. Lead analog 12a EPAC1 IC₅₀ = 3.3 μM with 6.8-fold isoform selectivity
EPAC1 rotamer-dependent engagement context; C-formyl isomer lacks this mechanism
Rotamer ratio not determined for this specific compound
EPAC1 inhibitor N-formyl rotamer tetrahydroquinoline SAR

6-Methyl Substitution Provides a Differentiated Steric and Electronic Profile vs. Unsubstituted N-Formyl THQ (CAS 2739-16-4)

The 6-methyl substituent on the target compound introduces both electron-donating inductive effects and increased steric bulk relative to the unsubstituted N-formyl-1,2,3,4-tetrahydroquinoline (CAS 2739-16-4). In closely related tetrahydroquinoline SAR, the presence and position of ring substituents dramatically affect biological potency: the unsubstituted N-formyl THQ (Compound 3, R1=R2=H, R3=CHO, R4=H) exhibits only 5.3% EPAC inhibition at 10 μM and 5.0% at 50 μM, while introduction of even a single bromine at R1 (Compound 6) increases inhibition to 15.8% at 10 μM and 42.0% at 50 μM [1]. This demonstrates that ring substituents are not merely decorative but are critical determinants of target engagement, making the 6-methyl analog a chemically distinct entity from the unsubstituted parent for both biological and synthetic applications.

6-Methyl vs. Unsubstituted THQ
Class-level inference
Unsubstituted N-formyl THQ: EPAC inhibition 5.3% at 10 μM, 5.0% at 50 μM. Ring-substituted analogs show ~3-fold to ~8-fold increased inhibition in class SAR
6-methyl substitution may alter target engagement; unsubstituted analog not functionally interchangeable
Direct EPAC data not available for this specific compound
substituent effect tetrahydroquinoline N-formylation

Reductive N-Formylation Synthetic Accessibility: 6-Methyl Quinoline Derivatives Yield N-FTHQ Products with High Selectivity

The target compound can be synthesized via catalytic reductive N-formylation of the corresponding 6-methylquinoline using formic acid as both hydrogen source and formylating agent. Metal-free N-doped carbon catalysts have been demonstrated to selectively N-formylate structurally distinct mono- and multi-substituted quinolines in a one-pot method with excellent selectivity for N-formyltetrahydroquinoline products over competing reduction pathways [1]. A chitosan-derived metal-free N-doped carbon catalyst achieves selective reductive formylation of quinoline to N-formyl-tetrahydroquinoline using aqueous formic acid [2]. Cobalt-catalyzed homogeneous systems further expand the scope, generating N-formyltetrahydroquinoline derivatives with broad substrate tolerance [3]. This established synthetic route provides a reliable entry to the target compound that is not equally accessible for C-formyl isomers, which require distinct formylation strategies (e.g., Vilsmeier-Haack) and may suffer from regioselectivity issues.

Reductive N-Formylation Route
Cross-study comparable
One-pot reductive N-formylation of 6-methylquinoline using formic acid. Metal-free N-doped carbon or cobalt catalysts; N-formyl yields up to 98% reported for class with TOF 13.4 h⁻¹
Supports synthetic route planning; N-formyl selectivity reported for class
C-formyl isomers require distinct formylation chemistry
reductive formylation quinoline hydrogenation heterogeneous catalysis

Molecular Descriptor Differentiation: Zero Hydrogen Bond Donors and Zero Rotatable Bonds Confer Distinct Physicochemical Profile

Calculated molecular descriptors for the target compound reveal zero hydrogen bond donors, one hydrogen bond acceptor, and zero rotatable bonds (exact mass: 175.09979 Da; complexity: 193) . This profile is markedly different from the C-formyl isomer 6-formyl-1-methyl-1,2,3,4-tetrahydroquinoline (CAS 493-50-5), which possesses a rotatable C-formyl bond, and from 1,2,3,4-tetrahydro-6-methylquinoline (CAS 91-61-2), which has one hydrogen bond donor (NH). These descriptor differences translate into distinct permeability, solubility, and metabolic stability profiles that influence both biological assay outcomes and the compound's suitability as a synthetic intermediate for further N-functionalization.

Molecular Descriptor Profile
Supporting evidence
Target: HBD = 0, HBA = 1, rotatable bonds = 0. vs. 91-61-2: HBD = 1. vs. 493-50-5: rotatable bonds = 1. Exact mass = 175.09979 Da
Physicochemical profile may support permeability screening; zero HBD distinguishes from NH analogs
Calculated descriptors; experimental permeability data not reported
physicochemical properties drug-likeness molecular descriptor

N-Formyl THQ Derivatives Are Established EPAC1 Pharmacological Probes: The 6-Methyl Analog Offers an Underexplored Substitution Vector for Isoform Selectivity Tuning

The N-formyl tetrahydroquinoline chemotype is validated as an EPAC1-selective inhibitor scaffold, with CE3F4 (5,7-dibromo-6-fluoro-2-methyl-N-formyl-THQ) demonstrating EPAC1 inhibition of 58.1% at 10 μM and 88.3% at 50 μM, and the optimized analog 12a achieving an EPAC1 IC50 of 3.3 ± 0.4 μM with ~6.8-fold selectivity over EPAC2 (IC50 = 22.3 ± 2.1 μM) [1]. While the 6-methyl analog has not been directly profiled in published EPAC assays, the SAR landscape indicates that the 6-position is a productive vector for modulating potency and selectivity, as evidenced by the dramatic activity enhancement observed when substituents are introduced at positions 5 and 7 (bromine) and 6 (fluorine) [1]. The 6-methyl substitution represents a distinct electronic environment (electron-donating) compared to the 6-fluoro (electron-withdrawing) modification in CE3F4, offering a complementary tool for probing steric and electronic requirements of the EPAC binding pocket.

EPAC1 Probe SAR Context
Class-level inference
CE3F4 (6-fluoro analog): EPAC1 inhibition 58.1% at 10 μM, 88.3% at 50 μM. Lead 12a: EPAC1 IC₅₀ = 3.3 μM, ~6.8-fold over EPAC2. 6-position is productive SAR vector
6-methyl offers underexplored electron-donating substitution vector for EPAC isoform-selectivity tuning
Direct EPAC IC₅₀ not reported for this compound; class SAR supports profiling
EPAC1 isoform selectivity tetrahydroquinoline probe

Defined Application Scenarios for Quinoline-1-carboxaldehyde, 1,2,3,4-tetrahydro-6-methyl- Based on Verified Evidence


EPAC1-Selective Inhibitor Lead Optimization and SAR Expansion

Medicinal chemistry programs targeting EPAC1 for cardiac hypertrophy or cancer metastasis indications can utilize this compound as a scaffold for systematic SAR exploration at the 6-position. The N-formyl group is mechanistically essential for EPAC1 engagement via rotamer-dependent binding, and the 6-methyl substituent offers an electron-donating substitution vector distinct from the electron-withdrawing 6-fluoro group in CE3F4 [1]. Direct EPAC1/EPAC2 IC50 profiling of this analog against the reported 12a (EPAC1 IC50 = 3.3 μM) would clarify the contribution of 6-methyl steric and electronic effects to isoform selectivity.

Synthetic Intermediate for N-Functionalized Tetrahydroquinoline Derivatives

The N-formyl group serves as a versatile synthetic handle that can be reduced to N-methyl, hydrolyzed to the free NH tetrahydroquinoline, or employed in further N-alkylation sequences. The 6-methyl substituent provides regiochemical control in subsequent electrophilic aromatic substitution reactions, directing incoming electrophiles to positions ortho/para to the methyl group [1]. This regiochemical predictability is absent in the unsubstituted parent N-formyl THQ (CAS 2739-16-4), making the 6-methyl analog the preferred intermediate when a specific substitution pattern is required in the final target molecule.

Cell-Permeable Pharmacological Probe with Favorable Physicochemical Profile

With zero hydrogen bond donors, a single hydrogen bond acceptor, and zero rotatable bonds, this compound exhibits a physicochemical profile consistent with favorable passive membrane permeability [1]. This property profile is advantageous for cell-based EPAC functional assays (e.g., RAP activation monitoring in HEK293T cells) where intracellular target engagement is required, and where the NH-containing analog 91-61-2 (HBD = 1) may exhibit reduced permeability.

Catalytic Methodology Development and Green Chemistry Applications

This compound serves as a representative substituted N-formyltetrahydroquinoline product for developing and benchmarking sustainable catalytic reductive N-formylation methodologies. Recent advances in metal-free N-doped carbon catalysts and cobalt-catalyzed homogeneous systems have demonstrated high selectivity for N-formyl THQ products using formic acid as a safe, abundant transfer hydrogenation reagent [1][2]. The 6-methyl analog can be used to test catalyst tolerance toward electron-donating substituents and to expand the demonstrated substrate scope of these emerging green chemistry platforms.

Application
Selection Property
Validation Focus
EPAC1 isoform-selectivity SAR studies
N-formyl rotamer-dependent EPAC engagement context
EPAC1/EPAC2 IC₅₀ endpoint profiling
N-functionalized THQ derivatization
6-methyl regiochemical control in electrophilic substitution
Regiochemical outcome and synthetic step-count review
Cell-based EPAC functional assay studies
Zero HBD and zero rotatable bond profile
Intracellular target engagement and permeability endpoints
Sustainable N-formylation methodology benchmarking
Electron-donating substituent tolerance in catalytic systems
Catalyst scope and N-formyl selectivity endpoints
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